molecular formula C11H10N2O2 B7546883 N-(furan-2-ylmethyl)pyridine-4-carboxamide

N-(furan-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B7546883
M. Wt: 202.21 g/mol
InChI Key: XXQZFXMFVYMHEP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound that features a furan ring and a pyridine ring connected through a carboxamide linkage

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)pyridine-4-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridine-4-carboxamide in the presence of coupling reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in molecular docking studies, the compound has been shown to bind to the active site of c-Jun N-terminal kinase 3, inhibiting its activity . This interaction can modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZFXMFVYMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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